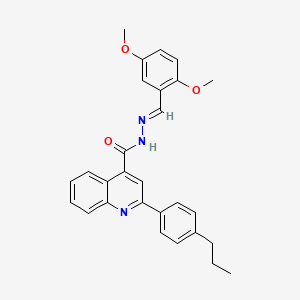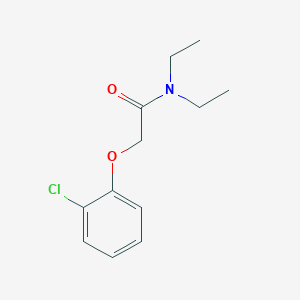
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide, also known as C16, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.
科学研究应用
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has shown promising results as an anticancer agent. Studies have shown that N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has also been studied for its potential use as an anti-inflammatory agent. In a study conducted on mice, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide was found to significantly reduce inflammation in the paw of mice induced with carrageenan.
作用机制
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide exerts its effects through various mechanisms. In cancer cells, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide induces apoptosis by activating caspase-3 and caspase-9, which are responsible for the cleavage of various proteins involved in cell survival. N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide also inhibits the Akt/mTOR pathway, which is responsible for cell growth and proliferation. Inflammatory cells, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammatory cells, N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has also been shown to have antioxidant properties and can scavenge free radicals.
实验室实验的优点和局限性
One of the main advantages of using N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide in lab experiments is its low toxicity profile. N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide has been shown to be relatively safe and non-toxic, making it an ideal candidate for further studies. However, one of the limitations of using N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide. One potential direction is the development of N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide derivatives with improved solubility and bioavailability. Another potential direction is the study of N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide in combination with other anticancer agents to determine its synergistic effects. Additionally, the study of N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide in various animal models of cancer and inflammation can provide further insights into its potential therapeutic applications.
合成方法
The synthesis of N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide involves the reaction of 4-chlorobenzaldehyde and 4-hydroxy-3-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to a Knoevenagel condensation reaction with acrylamide to produce N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamide.
属性
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-23-16-9-11(2-7-15(16)21)8-12(10-19)17(22)20-14-5-3-13(18)4-6-14/h2-9,21H,1H3,(H,20,22)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQVVHPVQPPEPX-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5752520.png)
![N'-[(4-tert-butylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5752522.png)


![N-(tert-butyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5752541.png)

![1-(diphenylmethyl)-4-{[5-(2-thienyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B5752548.png)

![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-ethoxybenzamide](/img/structure/B5752564.png)

![N-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonothioyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5752581.png)

![3-[1-(3-acetylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5752589.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5752600.png)